3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-methylpyridin-2-ylsulfanylmethyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₂N₂O₂S, with a molecular weight of 306.43 g/mol (calculated). The tert-butyl ester group enhances steric protection of the amine, a common strategy in medicinal chemistry to improve pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 3-[(4-methylpyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12-5-7-17-14(9-12)21-11-13-6-8-18(10-13)15(19)20-16(2,3)4/h5,7,9,13H,6,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLVMCQAMQQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)SCC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117972 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(4-methyl-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353963-43-5 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(4-methyl-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353963-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(4-methyl-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.
Introduction of Methyl Group: : The methyl group on the pyridine ring is introduced through methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Sulfanylmethyl Group Addition: : The sulfanylmethyl group is introduced via nucleophilic substitution reactions using appropriate sulfur-containing reagents.
Esterification: : The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butanol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective reagents and catalysts. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of pyrrolidine and pyridine structures often exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine have been studied for their cytotoxic effects on various cancer cell lines. For instance, pyrrolo[3,4-c]pyridine derivatives have shown promise in treating ovarian and breast cancers, demonstrating moderate cytotoxicity while sparing healthy cells .
- Antimicrobial Properties : Studies have reported that pyridine derivatives possess antibacterial and antifungal activities. For instance, certain analogues have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Neuropharmacology
The compound's structural features may contribute to neuroprotective effects. Pyrrolidine derivatives are often investigated for their analgesic and sedative properties. Research on similar compounds has demonstrated their efficacy in modulating pain pathways and providing sedation without significant toxicity .
Agrochemical Applications
There is growing interest in the use of pyridine-based compounds as insecticides and herbicides. The structural similarity of 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine to known agrochemicals suggests potential use in pest control formulations. For example, N-substituted pyridines have been documented for their effectiveness in controlling agricultural pests .
Case Study 1: Anticancer Activity Assessment
A study conducted on pyrrolo[3,4-c]pyridine derivatives showed that modifications at specific positions significantly influenced their anticancer activity. Compounds with substituents at the 4-position exhibited enhanced potency against cancer cell lines, indicating that similar modifications could be explored with 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine .
Case Study 2: Neuropharmacological Evaluation
In a pharmacological study, a series of pyrrolidine derivatives were evaluated for their analgesic effects. The results indicated that compounds with specific sulfur-containing moieties demonstrated significant pain relief in animal models, paving the way for further exploration of the therapeutic potential of 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific applications. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
Key Observations :
Pyrrolidine vs. Piperidine Derivatives
Key Observations :
Substituent Position and Halogenation Effects
Key Observations :
- Bromination at the 6-position of pyridine () increases molecular weight and introduces steric hindrance, which may reduce metabolic clearance compared to the 4-methyl derivative .
Biological Activity
The compound 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester , a pyrrolidine derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 308.4 g/mol
- Structure : The compound features a pyrrolidine ring attached to a pyridine moiety through a sulfanylmethyl group, with a tert-butyl ester functional group at the carboxylic acid position.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine, including those containing sulfur and nitrogen heterocycles, exhibit significant antimicrobial activity. Compounds similar to 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Pyrrolidine derivatives have been studied for their anticancer properties. The structural features of compounds like 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine may influence their ability to inhibit tumor growth. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that modifications in the pyridine or pyrrolidine rings can enhance therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Cell Signaling Modulation : These compounds may interfere with signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that such compounds possess antioxidant properties, which could contribute to their protective effects against cellular damage.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those structurally similar to our compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Cytotoxicity in Cancer Research
In vitro studies on cancer cell lines demonstrated that selected pyrrolidine derivatives showed cytotoxic effects with IC50 values ranging from 5 to 20 µM. Notably, the presence of the sulfur moiety was found to enhance the anticancer activity compared to analogs without sulfur .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
